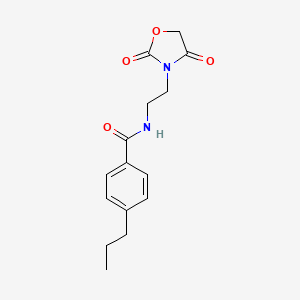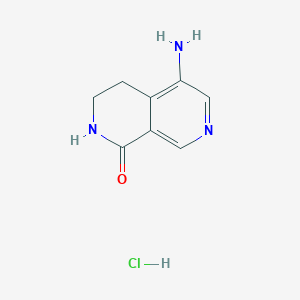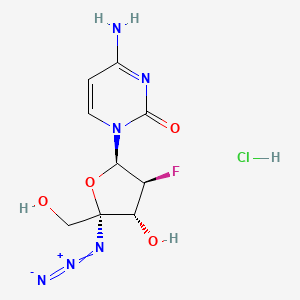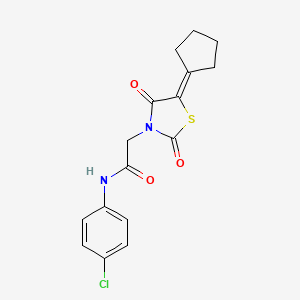![molecular formula C12H15ClN2O2S B2717816 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1215692-26-4](/img/structure/B2717816.png)
4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring. The compound is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. Substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates are then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride” is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound contains a methoxy group at the sixth position in the benzothiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 4-(2-chloro ethyl) morpholine hydrochloride . The reactions yield a series of derivatives, which are then evaluated for their anti-inflammatory activity .Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents
4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride: has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of benzo[d]thiazole exhibit significant inhibition of COX-1 and COX-2 enzymes, which are key mediators in the inflammatory process . This compound’s ability to inhibit these enzymes suggests it could be developed into a therapeutic agent for treating inflammatory conditions.
Antimicrobial Activity
This compound has shown promise in antimicrobial research. Thiazole derivatives, including 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride , have been found to possess antibacterial and antifungal properties . These properties make it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Antitumor Agents
Research has also explored the antitumor potential of thiazole derivatives4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride has been investigated for its cytotoxic effects on various cancer cell lines . The compound’s ability to induce apoptosis in cancer cells highlights its potential as a chemotherapeutic agent.
Neuroprotective Agents
Thiazole derivatives have been studied for their neuroprotective effects, and 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride is no exception. This compound has shown potential in protecting neuronal cells from oxidative stress and neuroinflammation, which are common features in neurodegenerative diseases . This makes it a promising candidate for further research in the treatment of conditions like Alzheimer’s and Parkinson’s disease.
Antioxidant Properties
The antioxidant properties of 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride have been a subject of interest. Thiazole derivatives are known for their ability to scavenge free radicals and reduce oxidative stress . This property is crucial in preventing cellular damage and has potential applications in treating diseases associated with oxidative stress.
Antiviral Agents
There is ongoing research into the antiviral properties of thiazole derivatives4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride has shown potential in inhibiting the replication of certain viruses . This makes it a candidate for developing antiviral drugs, particularly in the context of emerging viral infections.
Enzyme Inhibition Studies
This compound has been used in enzyme inhibition studies to understand its interaction with various biological targets. The ability of 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride to inhibit specific enzymes can provide insights into its mechanism of action and potential therapeutic applications .
Drug Development and Design
Finally, 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride serves as a valuable scaffold in drug design and development. Its structural features allow for modifications that can enhance its pharmacological properties . This makes it a versatile compound in medicinal chemistry for developing new therapeutic agents.
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-inflammatory properties .
Mode of Action
It’s worth noting that related compounds have shown inhibitory effects on cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds, it can be inferred that it may affect the pathways involving cox-1 and cox-2 enzymes .
Result of Action
Related compounds have demonstrated inhibition of albumin denaturation, which is a key process in inflammation .
Propiedades
IUPAC Name |
4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-15-9-2-3-11-10(8-9)13-12(17-11)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPXGBLGPTLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2717736.png)

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2717741.png)

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)
![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2717747.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2717750.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
